molecular formula C9H12FNO B13038853 1-Amino-1-(4-fluorophenyl)propan-2-OL

1-Amino-1-(4-fluorophenyl)propan-2-OL

Cat. No.: B13038853
M. Wt: 169.20 g/mol
InChI Key: HPHULVZWOLCSFD-UHFFFAOYSA-N
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Description

1-Amino-1-(4-fluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H12FNO It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a fluorophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-fluorophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)-2-nitropropene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro compounds to amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Amino-1-(4-fluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluorophenyl)propan-2-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)propan-2-amine: Similar structure but lacks the hydroxyl group.

    1-(4-Fluorophenyl)propan-2-ol: Similar structure but lacks the amino group.

    1-Amino-2-(4-methoxyphenyl)propan-2-OL: Similar structure with a methoxy group instead of a fluorine atom.

Uniqueness: 1-Amino-1-(4-fluorophenyl)propan-2-OL is unique due to the presence of both an amino and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

1-amino-1-(4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3

InChI Key

HPHULVZWOLCSFD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)N)O

Origin of Product

United States

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